[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine
Description
[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety linked to an ethyl chain, which is further connected to a benzyl amine group substituted with a methoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
CAS No. |
435342-06-6 |
|---|---|
Molecular Formula |
C20H22N2O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[(3-methoxyphenyl)methyl]ethanamine;oxalic acid |
InChI |
InChI=1S/C18H20N2O.C2H2O4/c1-21-16-6-4-5-14(11-16)12-19-10-9-15-13-20-18-8-3-2-7-17(15)18;3-1(4)2(5)6/h2-8,11,13,19-20H,9-10,12H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
AXYXJIYESLRMQJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNCCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine typically involves the reaction of tryptamine with a benzyl halide derivative. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling reaction. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzyl amine group, converting it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized indole derivatives, reduced amine derivatives, and various substituted indole compounds .
Scientific Research Applications
Chemistry: In chemistry, [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising compound for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine involves its interaction with specific molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation. The methoxy group on the benzyl amine enhances its binding affinity and specificity towards certain targets, contributing to its biological activity .
Comparison with Similar Compounds
- [2-(1H-Indol-3-yl)-ethyl]-amine
- [2-(1H-Indol-3-yl)-ethyl]-benzylamine
- [2-(1H-Indol-3-yl)-ethyl]-(4-methoxy-benzyl)-amine
Comparison: Compared to its similar compounds, [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine stands out due to the presence of the methoxy group on the benzyl amine. This substitution enhances its biological activity and binding affinity towards specific targets. Additionally, the unique combination of the indole moiety and the benzyl amine group provides a versatile scaffold for the development of new compounds with diverse applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
